5-Ethyl-2-(2-(1-piperidinyl)ethyl)pyridine
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Overview
Description
5-Ethyl-2-(2-(1-piperidinyl)ethyl)pyridine is a heterocyclic compound that features both a pyridine ring and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-(2-(1-piperidinyl)ethyl)pyridine typically involves the reaction of 5-ethyl-2-bromopyridine with 1-(2-aminoethyl)piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often synthesized using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-(2-(1-piperidinyl)ethyl)pyridine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium on carbon, hydrogen gas
Substitution: Sodium hydride, alkyl halides
Major Products
Oxidation: Pyridine N-oxides
Reduction: Reduced piperidine derivatives
Substitution: Alkylated pyridine derivatives
Scientific Research Applications
5-Ethyl-2-(2-(1-piperidinyl)ethyl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Ethyl-2-(2-(1-piperidinyl)ethyl)pyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-ethylpyridine: Similar in structure but lacks the piperidine ring.
1-(2-Pyridyl)piperidine: Contains a piperidine ring attached to a pyridine ring but differs in the position of the substituents.
2,5-Dimethylpyridine: Similar pyridine core but with different substituents.
Uniqueness
5-Ethyl-2-(2-(1-piperidinyl)ethyl)pyridine is unique due to the presence of both the ethyl group and the piperidinyl ethyl group attached to the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
43058-52-2 |
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Molecular Formula |
C14H22N2 |
Molecular Weight |
218.34 g/mol |
IUPAC Name |
5-ethyl-2-(2-piperidin-1-ylethyl)pyridine |
InChI |
InChI=1S/C14H22N2/c1-2-13-6-7-14(15-12-13)8-11-16-9-4-3-5-10-16/h6-7,12H,2-5,8-11H2,1H3 |
InChI Key |
RUGIKZBYEUXNID-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(C=C1)CCN2CCCCC2 |
Origin of Product |
United States |
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